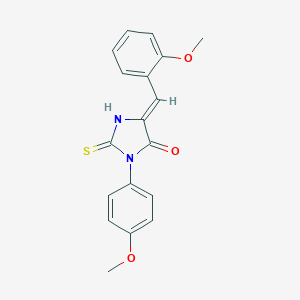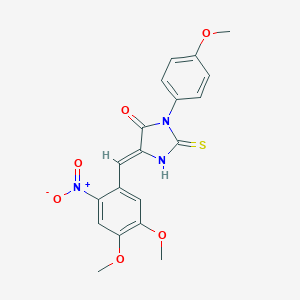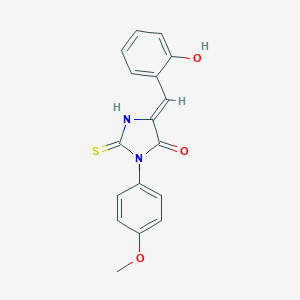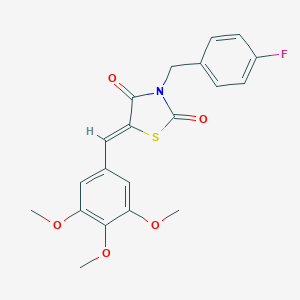![molecular formula C18H14BrClN2O3S B307064 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B307064.png)
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one, also known as BMBMT, is a thiazolidinone derivative that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and antimicrobial effects by modulating various signaling pathways in the body. For instance, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, this compound has been shown to possess anticancer activity. Studies have demonstrated that this compound can induce apoptosis and inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is its broad spectrum of activity against various diseases. Additionally, this compound is relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can limit its bioavailability in vivo.
Future Directions
There are several future directions for the research on 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based drug formulations for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods for this compound could lead to the production of larger quantities of the compound for further research and drug development.
Synthesis Methods
The synthesis of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction between 3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde and 2-iminothiazolidin-4-one in the presence of a catalyst. The reaction proceeds through a condensation mechanism, resulting in the formation of this compound as a yellow crystalline powder.
Scientific Research Applications
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
Molecular Formula |
C18H14BrClN2O3S |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14BrClN2O3S/c1-24-14-7-10(8-15-17(23)22-18(21)26-15)6-12(19)16(14)25-9-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H2,21,22,23)/b15-8- |
InChI Key |
LGRGYJRTCUWNQI-NVNXTCNLSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)

![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)

![(2-Chloro-6-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307001.png)
